molecular formula C9H7BrO B15323008 2-Bromo-3-methylbenzofuran CAS No. 38281-48-0

2-Bromo-3-methylbenzofuran

Cat. No.: B15323008
CAS No.: 38281-48-0
M. Wt: 211.05 g/mol
InChI Key: ZIJKEQKHNVTLAZ-UHFFFAOYSA-N
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Description

2-Bromo-3-methylbenzofuran is a brominated derivative of benzofuran, a heterocyclic aromatic organic compound. Benzofurans are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a bromine atom and a methyl group on the benzofuran ring structure imparts unique chemical properties to this compound, making it a valuable compound in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Bromination of 3-Methylbenzofuran: The compound can be synthesized by the bromination of 3-methylbenzofuran using bromine (Br2) in the presence of a suitable catalyst such as ferric bromide (FeBr3).

  • Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of benzofuran with methyl chloride (CH3Cl) followed by bromination.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired compound in its pure form.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 2-bromo-3-methylbenzofurancarboxylic acid.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 2-hydroxy-3-methylbenzofuran.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Nucleophiles such as sodium iodide (NaI) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 2-Bromo-3-methylbenzofurancarboxylic acid

  • Reduction: 2-Hydroxy-3-methylbenzofuran

  • Substitution: Various substituted benzofurans depending on the nucleophile used

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

  • Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-Bromo-3-methylbenzofuran exerts its effects involves interactions with specific molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to biological effects.

  • Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or immune responses, contributing to its therapeutic potential.

Comparison with Similar Compounds

2-Bromo-3-methylbenzofuran is compared with other similar compounds to highlight its uniqueness:

  • Benzofuran: The parent compound without bromination or methylation.

  • 2-Bromobenzofuran: Similar to this compound but without the methyl group.

  • 3-Methylbenzofuran: Similar to this compound but without the bromine atom.

Properties

IUPAC Name

2-bromo-3-methyl-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJKEQKHNVTLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481823
Record name 2-bromo-3-methylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38281-48-0
Record name 2-bromo-3-methylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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